molecular formula C11H14F2N2O2 B2996953 ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1006482-24-1

ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No. B2996953
CAS RN: 1006482-24-1
M. Wt: 244.242
InChI Key: MMXUNPIBPOFYMN-UHFFFAOYSA-N
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Description

“Ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate” is a chemical compound with the molecular formula C11H14F2N2O2 . It has a molecular weight of 244.24 .


Synthesis Analysis

The synthesis of this compound involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . When ethyl 5-aminopyrazole-3-carboxylate and 1-cyclopropyl-4,4-difluoro-1,3-butanedione were heated in trifluoroacetic acid, the opening of the cyclopropyl ring with the formation of ethyl 5-difluoromethyl-7-(3- hydroxypropyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate took place .


Molecular Structure Analysis

The molecular structure of “ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate” consists of 11 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate” include a predicted density of 1.38±0.1 g/cm3 and a predicted boiling point of 329.1±42.0 °C .

Future Directions

The future directions for “ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate” and similar compounds could involve further exploration of difluoromethylation processes . These processes have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

IUPAC Name

ethyl 2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-2-17-10(16)6-15-9(7-3-4-7)5-8(14-15)11(12)13/h5,7,11H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXUNPIBPOFYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate

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